molecular formula C14H11ClN2O B3037390 (6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol CAS No. 477886-82-1

(6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol

Cat. No.: B3037390
CAS No.: 477886-82-1
M. Wt: 258.7 g/mol
InChI Key: YXSANUJCEBATRR-UHFFFAOYSA-N
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Description

(6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol is a chemical compound belonging to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a chloro group at the 6th position, a phenyl group at the 2nd position, and a hydroxymethyl group at the 3rd position of the imidazo[1,2-a]pyridine ring. Imidazo[1,2-a]pyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antiviral, antibacterial, and anticancer agent.

    Medicine: Explored for its potential therapeutic applications, including as a sedative, anxiolytic, and heart-failure drug.

    Industry: Utilized in the development of new materials and chemical processes

Future Directions

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . There is ongoing research into the development of new imidazo[1,2-a]pyridine analogues as antituberculosis agents , indicating potential future directions in this field.

Mechanism of Action

Target of Action

Similar compounds have shown inhibitory activity against various tumor cell lines

Mode of Action

It is known that imidazo[1,2-a]pyridines, a class of compounds to which it belongs, can undergo various radical reactions for direct functionalization . This suggests that the compound might interact with its targets through radical mechanisms, leading to changes in the targets’ function.

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often involved in the construction of imidazo[1,2-a]pyridine derivatives, which can affect various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (353833) and linear formula (C18H12ClN3OS) suggest that it may have good bioavailability

Result of Action

Similar compounds have shown submicromolar inhibitory activity against various tumor cell lines . This suggests that the compound might have potential anticancer effects.

Action Environment

One study suggests that the synthesis of similar compounds can be achieved under solvent- and catalyst-free conditions, which are environmentally benign . This suggests that the compound might be stable under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient. The reaction proceeds rapidly and yields the desired product in good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced environmental impact. Additionally, solid support catalysts such as aluminum oxide or titanium tetrachloride can be employed to enhance the reaction yield and purity .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to form the corresponding hydrogenated compound.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of (6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carboxylic acid.

    Reduction: Formation of (6-Hydro-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol.

    Substitution: Formation of (6-Amino-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-11-6-7-13-16-14(10-4-2-1-3-5-10)12(9-18)17(13)8-11/h1-8,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSANUJCEBATRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101227656
Record name 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477886-82-1
Record name 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477886-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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